1,3-Dichloro-5-(3-methoxyphenyl)benzene
Overview
Description
1,3-Dichloro-5-(3-methoxyphenyl)benzene is an organic compound with the molecular formula C13H10Cl2O It is a derivative of biphenyl, where the biphenyl core is substituted with two chlorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(3-methoxyphenyl)benzene can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(3-methoxyphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include compounds with carbonyl groups replacing the methoxy group.
Reduction: Products include biphenyl derivatives with hydroxyl groups or without chlorine atoms.
Scientific Research Applications
1,3-Dichloro-5-(3-methoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(3-methoxyphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved in these interactions can vary widely depending on the context of its use.
Comparison with Similar Compounds
1,3-Dichloro-5-(3-methoxyphenyl)benzene can be compared with other biphenyl derivatives, such as:
1,3-Dichloro-5-methoxybenzene: Similar in structure but lacks the biphenyl core.
3,5-Dichloro-3’-methoxy-1,1’-biphenyl: A closely related compound with similar substitution patterns.
2-Chloro-4-methoxybenzoic acid: Contains a methoxy group and a chlorine atom but has a carboxylic acid functional group instead of a biphenyl core.
The uniqueness of this compound lies in its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,3-dichloro-5-(3-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWVUJBVFSVBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731169 | |
Record name | 3,5-Dichloro-3'-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-81-7 | |
Record name | 3,5-Dichloro-3'-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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